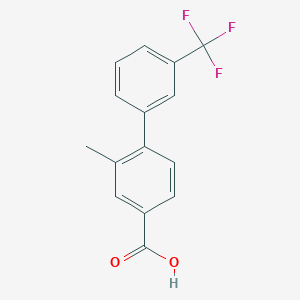

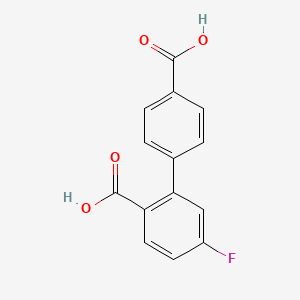

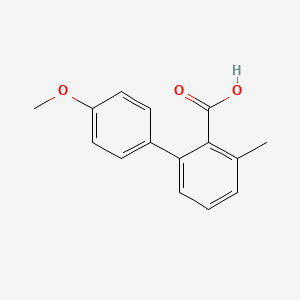

![molecular formula C11H11NO5 B1422251 methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate CAS No. 1212059-84-1](/img/structure/B1422251.png)

methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate

説明

“Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate” is a chemical compound that acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . Its enzymatic activity is highly correlated with plant growth .

Synthesis Analysis

The synthesis of this compound involves several steps. After washing with water and extracting several times with CHCl3, the combined extracts are dried over anhydrous Na2SO4 and evaporated in vacuum to get a white solid product . A recent publication describes a regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.21 . It is a solid at room temperature . The storage temperature is recommended to be at room temperature .科学的研究の応用

Antimicrobial and Antioxidant Applications

One study detailed the synthesis of benzoxazinyl pyrazolone arylidenes starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate. These compounds were evaluated for their in vitro antimicrobial and antioxidant activities. The study found that the synthesized compounds displayed potent antimicrobial and antioxidant properties, suggesting potential applications in developing new therapeutic agents (Sonia et al., 2013).

Antibacterial Activity

Another research effort focused on the synthesis and evaluation of 1,4-benzoxazine analogues for their antibacterial activity against various strains, including E. coli and Staphylococcus aureus. This study highlighted the antibacterial potential of these compounds, particularly against strains resistant to conventional antibiotics, indicating their significance in addressing the challenge of bacterial resistance (Kadian et al., 2012).

COX-2/5-LOX Inhibitory Activity

Further research into methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates revealed some of the compounds exhibiting notable 5-LOX inhibitory activity. This suggests their potential use in developing treatments for conditions mediated by cyclooxygenase (COX-2) and lipoxygenase (5-LOX) pathways, such as inflammation and certain cancers (Reddy & Rao, 2008).

Enzymatic Synthesis and Resolution

The enzymatic synthesis and resolution of novel dihydrobenzoxazine carboxylates for their potential use in asymmetric synthesis and as building blocks for peptidomimetics were also explored. This work underscores the importance of these compounds in the development of chiral drugs and materials (Prasad et al., 2006).

Corrosion Inhibition

Additionally, the synthesis of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate and its evaluation as a corrosion inhibitor for carbon steel in acidic solutions were reported. This research indicates the potential industrial applications of benzoxazine derivatives in protecting metals against corrosion, thereby extending their lifespan in harsh environments (Hachama et al., 2016).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315-H319-H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

将来の方向性

特性

IUPAC Name |

methyl 2-[(3-oxo-4H-1,4-benzoxazin-7-yl)oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-15-11(14)6-16-7-2-3-8-9(4-7)17-5-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDHWBCZMWFIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

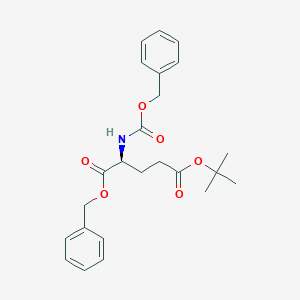

![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)

![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)